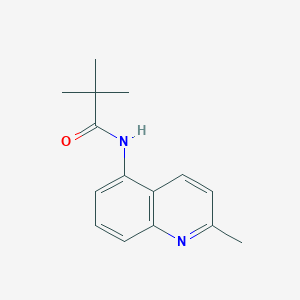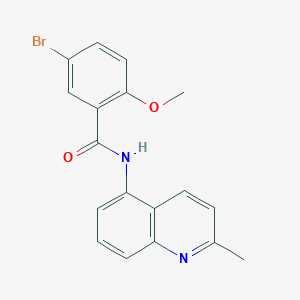![molecular formula C22H20BrN3O3 B278086 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is a compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic properties. The purpose of
Mécanisme D'action
The mechanism of action of 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the production of reactive oxygen species (ROS) in cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are a number of future directions for the study of 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide. One direction is the development of new drugs based on this compound. Another direction is the study of the mechanism of action of this compound in more detail, in order to better understand its therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, in order to determine its potential as a new drug candidate.
Méthodes De Synthèse
The synthesis of 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide involves a multi-step process. The first step involves the preparation of 2-bromoacetophenone, which is then reacted with 4-(2-furoyl)piperazine to obtain 4-(2-furoyl)-1-(2-bromophenyl)piperazine. This intermediate compound is then reacted with 4-aminobenzamide to obtain the final product, 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide.
Applications De Recherche Scientifique
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-tumor, anti-inflammatory, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C22H20BrN3O3 |
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
2-bromo-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20BrN3O3/c23-19-5-2-1-4-18(19)21(27)24-16-7-9-17(10-8-16)25-11-13-26(14-12-25)22(28)20-6-3-15-29-20/h1-10,15H,11-14H2,(H,24,27) |
Clé InChI |
LHDPSHACMYQDCM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CO4 |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)

![N-[4-methyl-3-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B278017.png)
![N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278019.png)
![N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B278022.png)

